ABT-719 - 162829-90-5

ABT-719

Catalog Number: EVT-1555346
CAS Number: 162829-90-5
Molecular Formula: C18H20FN3O3
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ABT-719, chemically named ABT-719, is a synthetic antibacterial agent belonging to the 2-pyridone class. [, , , ] This compound is a potent DNA gyrase inhibitor and has shown significant promise in preclinical studies for treating various bacterial infections, including those caused by drug-resistant strains. [, , ]

Synthesis Analysis

The synthesis of 2-pyridones, including ABT-719, involves a multi-step process starting from commercially available materials. [] The process involves the transposition of the nitrogen atom in 4-quinolones to the bridgehead position, resulting in the formation of novel heterocyclic nuclei, such as pyrido[1,2-a]pyrimidine and quinolizine. [] The detailed synthetic route for ABT-719 involves 10-17 linear transformations and is described in detail in reference [].

Molecular Structure Analysis

ABT-719 possesses a unique molecular structure characterized by a 2-pyridone core with specific substitutions at various positions. [] The key structural features include a cyclopropyl group at position 1, a fluorine atom at position 7, a methyl group at position 9, and a (3S)-3-amino-1-pyrrolidinyl group at position 8. [] The absolute stereochemistry of the C-8 substituent plays a crucial role in its antibacterial activity. []

Applications
  • Broad-spectrum activity: ABT-719 exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains. [, , , ]
  • Activity against resistant strains: It demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and ciprofloxacin-resistant organisms. [, , ]
  • Efficacy in animal models: ABT-719 has shown promising efficacy in treating various experimental bacterial infections in mice, including those caused by S. aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. [, , ]
  • Potential for treating intracellular infections: It has demonstrated superior efficacy compared to ciprofloxacin in treating intracellular infections caused by Salmonella typhimurium and Listeria monocytogenes. []

Ciprofloxacin

    Sparfloxacin

    • Relevance: Sparfloxacin is another fluoroquinolone antibiotic that is compared to ABT-719 in terms of in vitro activity. [] ABT-719 shows greater potency against gram-positive bacteria than sparfloxacin. []

    Clinafloxacin

    • Relevance: Similar to sparfloxacin and ciprofloxacin, clinafloxacin serves as a comparative fluoroquinolone antibiotic in evaluating the in vitro activity of ABT-719. [] ABT-719 demonstrates superior efficacy compared to clinafloxacin against gram-positive bacteria and ciprofloxacin-resistant Pseudomonas aeruginosa. []

    Oxolinic Acid

    • Relevance: Oxolinic acid, being a first-generation quinolone, provides a comparison point for the DNA cleavage activities of ABT-719 in relation to other quinolones. [] Both compounds demonstrate higher potency against topoisomerase IV compared to gyrase. []

    Norfloxacin

    • Relevance: Norfloxacin, a second-generation quinolone, is included in the study comparing DNA cleavage activities of various quinolones and ABT-719. [] The study demonstrates that all tested drugs, including norfloxacin and ABT-719, exhibit higher potency against topoisomerase IV than against gyrase. []

    Trovafloxacin

    • Relevance: Trovafloxacin, being another fluoroquinolone, is included in the comparative analysis of DNA cleavage activities alongside ABT-719. [] The study highlights that both trovafloxacin and ABT-719 display greater potency against topoisomerase IV than against gyrase. []

    PD 0305970

    • Relevance: PD 0305970 is relevant due to its shared target with ABT-719, the GyrA subunit of DNA gyrase. [] Studies show that Qnr, a protein that confers resistance to quinolones, can also protect against PD 0305970, suggesting a shared mechanism of action or binding site. []

    4H-4-oxoquinolizine Derivatives

    • Relevance: 4H-4-oxoquinolizine derivatives are highly relevant to ABT-719 as they belong to the same structural family, the 2-pyridones. [, ] These compounds share a similar mechanism of action, targeting bacterial DNA gyrase, and often exhibit enhanced activity against quinolone-resistant strains compared to traditional quinolones. [, ]

    Simocyclinone D8

    • Relevance: While both simocyclinone D8 and ABT-719 target the GyrA subunit of DNA gyrase, studies using Qnr, a protein that confers resistance to quinolones, reveal that Qnr protects against ABT-719 but not simocyclinone D8. [] This suggests that although both compounds target GyrA, their precise mechanisms of action and binding interactions might differ. []

    Coumermycin A1

    • Relevance: Coumermycin A1, unlike ABT-719 which targets GyrA, inhibits DNA gyrase by targeting the GyrB subunit. [] This difference in target specificity highlights the diverse mechanisms through which bacterial DNA gyrase can be inhibited.

    Novobiocin

    • Relevance: Similar to coumermycin A1, novobiocin targets the GyrB subunit of DNA gyrase, in contrast to ABT-719's target, GyrA. [] This distinction in target preference underscores the existence of multiple avenues for inhibiting bacterial DNA gyrase.

    Gyramide A

    • Relevance: Like coumermycin A1 and novobiocin, gyramide A targets the GyrB subunit of DNA gyrase, unlike ABT-719, which targets GyrA. [] This difference highlights the diverse mechanisms by which bacterial DNA gyrase can be inhibited and the potential for developing new antibacterial agents with distinct targets within this essential enzyme.

    Microcin B17

    • Relevance: Microcin B17, unlike ABT-719, directly interacts with the DNA substrate rather than directly inhibiting the GyrA or GyrB subunits of DNA gyrase. [] This distinctive mechanism of action highlights the diverse ways in which DNA gyrase can be targeted for antibacterial purposes.

    A-170568

    • Compound Description: A-170568 is another 2-pyridone antibacterial agent with a structure very similar to ABT-719. [] The two compounds share the same core structure with minor differences in their substituents.
    • Relevance: A-170568 is a close analog of ABT-719 and is often discussed alongside it in research, as both are potent DNA gyrase inhibitors with promising antibacterial activity. [] Their similar structures and activity profiles suggest that they may share similar mechanisms of action and potential applications.

    Properties

    CAS Number

    162829-90-5

    Product Name

    4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-

    IUPAC Name

    8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid

    Molecular Formula

    C18H20FN3O3

    Molecular Weight

    345.4 g/mol

    InChI

    InChI=1S/C18H20FN3O3/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25)/t11-/m0/s1

    InChI Key

    AUUKUAHPMHVZJL-NSHDSACASA-N

    SMILES

    CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N

    Synonyms

    A 816719.1
    A-816719.1
    ABT 719
    ABT-719
    ABT719

    Canonical SMILES

    CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N

    Isomeric SMILES

    CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@@H](C4)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.